Cas no 1040638-64-9 (5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one)
![5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one structure](https://ja.kuujia.com/scimg/cas/1040638-64-9x500.png)
5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one 化学的及び物理的性質
名前と識別子
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- 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one
- 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyran-4-one
- 4H-Pyran-4-one, 5-methoxy-2-[[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl]-
- F5449-0012
- VU0643315-1
- 1040638-64-9
- 5-methoxy-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one
- AKOS005669503
-
- インチ: 1S/C18H20N2O5/c1-23-15-6-4-3-5-13(15)19-7-9-20(10-8-19)18(22)16-11-14(21)17(24-2)12-25-16/h3-6,11-12H,7-10H2,1-2H3
- InChIKey: QGEVRKJMAXGKDE-UHFFFAOYSA-N
- SMILES: C1(C(N2CCN(C3=CC=CC=C3OC)CC2)=O)OC=C(OC)C(=O)C=1
計算された属性
- 精确分子量: 344.13722174g/mol
- 同位素质量: 344.13722174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 578
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 68.3Ų
じっけんとくせい
- 密度みつど: 1.32±0.1 g/cm3(Predicted)
- Boiling Point: 611.2±55.0 °C(Predicted)
- 酸度系数(pKa): 2.24±0.10(Predicted)
5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5449-0012-5mg |
5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one |
1040638-64-9 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5449-0012-10mg |
5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one |
1040638-64-9 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5449-0012-5μmol |
5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one |
1040638-64-9 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5449-0012-3mg |
5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one |
1040638-64-9 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5449-0012-15mg |
5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one |
1040638-64-9 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5449-0012-20μmol |
5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one |
1040638-64-9 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5449-0012-75mg |
5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one |
1040638-64-9 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5449-0012-4mg |
5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one |
1040638-64-9 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5449-0012-50mg |
5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one |
1040638-64-9 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5449-0012-2μmol |
5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one |
1040638-64-9 | 2μmol |
$57.0 | 2023-09-10 |
5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one 関連文献
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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5. Back matter
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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8. Back matter
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-oneに関する追加情報
Exploring the Potential of 5-Methoxy-2-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one (CAS No. 1040638-64-9) in Modern Research
The compound 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one, with the CAS number 1040638-64-9, has garnered significant attention in the field of medicinal chemistry and drug discovery. This unique molecule combines a pyran-4-one core with a methoxyphenylpiperazine moiety, making it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a modulator of neurotransmitter receptors, given the structural similarity of its piperazine component to known psychopharmacological agents.
In recent years, the scientific community has shown growing interest in piperazine derivatives due to their diverse pharmacological profiles. The 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one stands out for its balanced lipophilicity and molecular weight, which are crucial factors for blood-brain barrier penetration – a hot topic in central nervous system (CNS) drug development. Current research trends suggest that compounds with such structural features may offer advantages in treating neurological disorders while minimizing side effects.
The pyran-4-one segment of this molecule contributes to its potential biological activity and metabolic stability. This structural element is frequently found in natural products with demonstrated antioxidant properties, aligning with the increasing public and scientific interest in oxidative stress-related conditions. The combination of this moiety with the methoxyphenylpiperazine group creates a unique pharmacophore that researchers are actively investigating for possible selective receptor interactions.
From a synthetic chemistry perspective, CAS 1040638-64-9 represents an interesting challenge due to the need for precise carbonyl group incorporation at the piperazine nitrogen. Modern green chemistry approaches are being explored for its synthesis, reflecting the pharmaceutical industry's growing commitment to sustainable manufacturing practices. The compound's relatively complex structure offers opportunities for developing novel catalytic methods and protection-deprotection strategies.
In drug discovery pipelines, molecules like 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one are valuable for structure-activity relationship (SAR) studies. The presence of multiple hydrogen bond acceptors and aromatic systems allows for diverse interactions with biological targets. Current computational chemistry and molecular docking studies suggest potential affinity for several G protein-coupled receptors (GPCRs), which remain among the most important drug targets in modern pharmacology.
The physicochemical properties of 1040638-64-9 make it particularly interesting for formulation scientists. Its moderate solubility profile presents both challenges and opportunities for developing novel drug delivery systems, a field that has seen tremendous growth with the advent of nanotechnology-based approaches. The compound's stability under various pH conditions is another area of active investigation, especially considering the gastrointestinal environment's variability.
Recent advances in high-throughput screening technologies have enabled more efficient evaluation of compounds like 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one. The integration of artificial intelligence in drug discovery has further accelerated the identification of potential therapeutic applications for such molecules. These technological developments coincide with increasing demand for personalized medicine approaches, where multi-target compounds may offer particular advantages.
From a patent landscape perspective, derivatives of 1040638-64-9 have appeared in several recent applications, particularly in areas related to neurological health and cognitive function. This reflects the growing recognition of the compound's potential in addressing some of today's most pressing public health challenges. However, comprehensive clinical trials data are still needed to fully understand its therapeutic potential and safety profile.
The scientific community continues to explore the metabolic pathways of 5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one, with particular interest in identifying potential active metabolites. Advanced mass spectrometry techniques and isotope labeling methods are being employed to track the compound's biotransformation, providing valuable insights for future drug design and dosing regimen optimization.
As research progresses, 1040638-64-9 serves as an excellent example of how medicinal chemistry continues to evolve, combining traditional pharmacophore design with modern computational approaches. Its unique structural features and promising preliminary data position it as a compound worth watching in the coming years, potentially contributing to the development of novel therapeutic agents for various conditions.
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